molecular formula C8H8N2O2S B11968647 5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 134811-21-5

5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B11968647
CAS No.: 134811-21-5
M. Wt: 196.23 g/mol
InChI Key: KXNPSQQNORGKEB-NSCUHMNNSA-N
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Description

5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that contains a pyrimidine ring with a thioxo group at the 2-position and a butenylidene group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the condensation of barbituric acid with an appropriate aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butenylidene group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted pyrimidinediones depending on the nucleophile used.

Scientific Research Applications

5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Barbituric Acid Derivatives: Compounds with similar structures but different substituents at the 5-position.

    Thiophene Derivatives: Compounds containing a thiophene ring with various substituents.

Uniqueness

5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to its specific combination of a thioxo group and a butenylidene group on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

134811-21-5

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

5-[(E)-but-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C8H8N2O2S/c1-2-3-4-5-6(11)9-8(13)10-7(5)12/h2-4H,1H3,(H2,9,10,11,12,13)/b3-2+

InChI Key

KXNPSQQNORGKEB-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C=C1C(=O)NC(=S)NC1=O

Canonical SMILES

CC=CC=C1C(=O)NC(=S)NC1=O

Origin of Product

United States

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